Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate

Identity Confirmation Mass Spectrometry Quality Control

Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate (CAS 144003-49-6) is a disubstituted 2-naphthoate ester bearing a benzyl-protected hydroxyl at C8 and a primary hydroxyethyl side chain at C4. With a molecular formula of C21H20O4 and a molecular weight of 336.4 g/mol, this compound functions as a regioselectively protected bifunctional intermediate in the synthesis of bioactive naphthalene derivatives.

Molecular Formula C21H20O4
Molecular Weight 336.4 g/mol
CAS No. 144003-49-6
Cat. No. B3103467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate
CAS144003-49-6
Molecular FormulaC21H20O4
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C2C=CC=C(C2=C1)OCC3=CC=CC=C3)CCO
InChIInChI=1S/C21H20O4/c1-24-21(23)17-12-16(10-11-22)18-8-5-9-20(19(18)13-17)25-14-15-6-3-2-4-7-15/h2-9,12-13,22H,10-11,14H2,1H3
InChIKeyRPPVDQKYAZQTQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate (CAS 144003-49-6): Procurement-Grade Naphthoate Intermediate for Targeted Derivatization


Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate (CAS 144003-49-6) is a disubstituted 2-naphthoate ester bearing a benzyl-protected hydroxyl at C8 and a primary hydroxyethyl side chain at C4 . With a molecular formula of C21H20O4 and a molecular weight of 336.4 g/mol, this compound functions as a regioselectively protected bifunctional intermediate in the synthesis of bioactive naphthalene derivatives . The distinct spatial separation of its two reactive handles—a latent phenol (via debenzylation) and a free primary alcohol—enables orthogonal functionalization pathways that are not accessible with simpler mono-substituted naphthoate analogs, making it a strategic building block for medicinal chemistry and pharmaceutical process development .

Why In-Class Naphthoate Intermediates Cannot Substitute Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate in Multi-Step Synthesis


Structurally related 2-naphthoate esters—such as Methyl 8-(benzyloxy)-4-hydroxy-2-naphthoate (CAS 144003-46-3) or 8-(benzyloxy)-2-naphthoate derivatives lacking a C4 substituent—differ critically in the number and type of functional handles available for selective derivatization . Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate uniquely combines a benzyl-protected phenolic oxygen with a two-carbon hydroxyethyl spacer at the 4-position, providing three chemically orthogonal sites (ester, benzyl ether, primary alcohol) for sequential transformations . Substituting it with the 4-hydroxy analog eliminates the aliphatic alcohol handle and introduces a more acidic phenolic proton that competes in alkylation and acylation reactions, leading to undesired side products and reduced regioselectivity . The quantitative evidence below substantiates why this compound must be specified by exact CAS number in procurement workflows.

Quantitative Differentiation Evidence for Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate vs. Closest Analogs


Molecular Weight Distinction: 336.4 g/mol (Target) vs. 308.3 g/mol (4-Hydroxy Analog) Enables Identity Verification

The target compound has a molecular formula of C21H20O4 (MW 336.4 g/mol), while the closest structural analog—Methyl 8-(benzyloxy)-4-hydroxy-2-naphthoate (CAS 144003-46-3)—has C19H16O4 (MW 308.3 g/mol), a difference of 28.1 Da corresponding to a C2H4 fragment . This mass difference is readily resolved by LC-MS or GC-MS, providing unambiguous identity confirmation and preventing mis-shipment of the incorrect analog.

Identity Confirmation Mass Spectrometry Quality Control

Purity Specification: Minimum 95% HPLC Purity with Vendor Traceability Enables Direct Use Without Re-Purification

The target compound is supplied with a minimum purity of 95% as specified by Biosynth (via CymitQuimica) . In contrast, the 4-hydroxy analog (CAS 144003-46-3) is listed by multiple vendors at a standard purity of 98% (NLT 98%) . While the comparator has a higher nominal purity, the target compound's 95% threshold is sufficient for its intended use as a protected intermediate where subsequent purification occurs after deprotection or coupling steps. Critically, the target compound's purity specification is explicitly tied to a named manufacturer (Biosynth), providing batch-to-batch traceability that generic listings for the analog do not guarantee .

Purity Threshold Procurement Specification Synthetic Readiness

Orthogonal Protecting Group Strategy: Benzyl Ether Plus Primary Alcohol Enables Sequential Derivatization Not Possible With Mono-Functional Analogs

The target compound possesses two structurally distinct O-functional groups: a benzyl-protected phenol at C8 (cleavable by hydrogenolysis: H2, Pd/C) and a free primary hydroxyethyl group at C4 (available for immediate esterification, etherification, oxidation, or Mitsunobu reactions) . The closest comparator—Methyl 8-(benzyloxy)-4-hydroxy-2-naphthoate—replaces the -CH2CH2OH side chain with a direct -OH group at C4, which exhibits a markedly different pKa (phenolic, ~9-10) compared to the aliphatic alcohol (~15-16), causing competition under basic alkylation conditions . Additionally, the hydroxyethyl spacer provides a two-carbon distance from the naphthalene core, reducing steric hindrance for subsequent coupling reactions compared to the directly attached hydroxyl in the analog.

Orthogonal Protection Synthetic Efficiency Intermediate Scope

Boiling Point as a Handling and Storage Indicator: Target Compound Requires Ambient Storage vs. High-Boiling Analogues

The 4-hydroxy analog (CAS 144003-46-3) has a reported boiling point of 521.4°C at 760 mmHg and a density of 1.261 g/cm³ . While a direct experimentally measured boiling point for the target compound is not publicly available, the replacement of the phenolic -OH with a -CH2CH2OH group is expected to increase molecular weight and alter intermolecular hydrogen bonding, potentially affecting distillation parameters . For procurement, the target compound is recommended for storage under standard ambient conditions as per vendor documentation, whereas high-boiling analogs may require specialized storage to prevent thermal degradation .

Storage Condition Thermal Stability Handling

Patent-Associated Scaffold: Substituted 2-Naphthoic Acids as GPR105 Antagonists Require C4 Hydroxyethyl Intermediates

The patent US-20100298347-A1 (and WO2009070873A1) discloses substituted 2-naphthoic acids as antagonists of GPR105 (P2Y14 purinergic receptor) for treating metabolic syndrome, type 2 diabetes, and obesity [1]. The generic Markush structure in these patents encompasses naphthoic acid derivatives that require C4 hydroxyethyl or aminoethyl side chains for optimal receptor binding [1]. The target compound, with its benzyl-protected 8-hydroxy and 4-hydroxyethyl substituents, maps onto the key intermediate scaffold needed for constructing these antagonists. Compounds lacking the C4 hydroxyethyl group (such as Methyl 8-(benzyloxy)-4-hydroxy-2-naphthoate) cannot be directly advanced to the final GPR105 antagonist pharmacophore without additional synthetic manipulation, whereas the target compound's free primary alcohol allows direct coupling to requisite side chains [1].

GPR105 Antagonist Metabolic Disease Patent Intermediates

Vendor Availability Status: Discontinued Product Warning Necessitates Alternative Sourcing Strategy

As of May 2026, the target compound is listed as a discontinued product by CymitQuimica (Biosynth brand), with availability restricted to inquiry . In contrast, the direct 4-hydroxy analog (CAS 144003-46-3) remains actively stocked by multiple suppliers including MolCore and Huaian Yishu Technology . This supply constraint means that procurement of the target compound now requires custom synthesis requests, which typically involve longer lead times (estimated 6-12 weeks) and higher minimum order quantities compared to off-the-shelf catalog items. Researchers must weigh the synthetic advantage of the pre-installed hydroxyethyl group against the procurement friction of a discontinued product.

Supply Chain Risk Discontinued Status Made-to-Order

Optimal Research and Industrial Deployment Scenarios for Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate Based on Quantified Differentiation Evidence


Pharmaceutical Intermediate for GPR105/P2Y14 Antagonist Synthesis

The target compound serves as a late-stage intermediate in the construction of substituted 2-naphthoic acid-based GPR105 antagonists, as disclosed in WO2009070873A1 and US-20100298347-A1 [1]. Its 4-hydroxyethyl side chain provides a direct attachment point for the amide or ester linkages required in the final pharmacophore, reducing the synthetic sequence by at least one step compared to starting from the 4-hydroxy analog [1]. Medicinal chemistry groups targeting metabolic syndrome, type 2 diabetes, or obesity should consider procuring this intermediate to accelerate SAR exploration around the C4 position.

Orthogonal Protection Strategy for Sequential Naphthalene Core Functionalization

The target compound's three orthogonal functional groups (methyl ester, benzyl ether, primary alcohol) enable a three-step diversification sequence without protecting group interference: (1) ester hydrolysis or transesterification at C2, (2) hydrogenolytic debenzylation at C8 to reveal a free phenol, and (3) oxidation, esterification, or etherification of the C4 hydroxyethyl chain [1]. This is particularly valuable for constructing naphthalene-based compound libraries where systematic variation at three distinct positions is required .

Building Block for Leukotriene B4 Antagonist Scaffolds

Substituted 2-naphthoate intermediates with benzyloxy protection have been employed in the synthesis of leukotriene B4 receptor antagonists, where the naphthalene core serves as a rigid aromatic scaffold [1]. The target compound's pre-installed 4-hydroxyethyl group is structurally congruent with side-chain requirements identified in SAR studies of indolyl and naphthyl LTB4 antagonists [1], offering a direct entry point for medicinal chemists exploring this target class.

Custom Synthesis Procurement Planning for Discontinued Intermediates

Given the target compound's discontinued commercial status [1], procurement teams should initiate custom synthesis requests 8-12 weeks in advance of need, specifying the CAS 144003-49-6 and required purity (>95% HPLC) [1]. The higher cost and longer lead time are offset by the compound's ability to shortcut synthetic routes by one or more steps compared to in-stock analogs (CAS 144003-46-3) , making it economically justifiable for programs with compressed timelines where intermediate complexity adds value.

Quote Request

Request a Quote for Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.